2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 298218-04-9
VCID: VC0371364
InChI: InChI=1S/C11H10N4O3S2/c1-7-13-14-11(20-7)19-6-10(16)12-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,16)
SMILES: CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C11H10N4O3S2
Molecular Weight: 310.4g/mol

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

CAS No.: 298218-04-9

Main Products

VCID: VC0371364

Molecular Formula: C11H10N4O3S2

Molecular Weight: 310.4g/mol

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide - 298218-04-9

CAS No. 298218-04-9
Product Name 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Molecular Formula C11H10N4O3S2
Molecular Weight 310.4g/mol
IUPAC Name 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Standard InChI InChI=1S/C11H10N4O3S2/c1-7-13-14-11(20-7)19-6-10(16)12-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,16)
Standard InChIKey ZTEXJNMABIVJFD-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
PubChem Compound 1750114
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator